molecular formula C10H8F2N2O2 B1604305 Ethyl 5,6-difluoro-1H-indazole-3-carboxylate CAS No. 885279-04-9

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Cat. No. B1604305
M. Wt: 226.18 g/mol
InChI Key: QCEMIOUPWXULPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, also known as EDFC, is a versatile synthetic intermediate used in the production of a variety of active pharmaceutical ingredients (APIs). It is a fluorinated carboxylic acid, which has been used as a key intermediate for the synthesis of a variety of APIs, such as indazole-based antibiotics, anti-inflammatory drugs, and antiviral agents. EDFC is also used in the production of pharmaceuticals, cosmetics, and other specialty chemicals.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate serves as a key intermediate in the synthesis of a wide range of chemically significant compounds. Its unique structure enables the creation of highly functionalized molecules through various chemical reactions. For instance, it has been utilized in phosphine-catalyzed [4 + 2] annulation reactions to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity, showcasing its versatility in organic synthesis (Zhu, Lan, & Kwon, 2003). This indicates its potential for creating complex molecular structures efficiently, highlighting its importance in the field of synthetic chemistry.

properties

IUPAC Name

ethyl 5,6-difluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-5-3-6(11)7(12)4-8(5)13-14-9/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEMIOUPWXULPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=CC(=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647227
Record name Ethyl 5,6-difluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

CAS RN

885279-04-9
Record name Ethyl 5,6-difluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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